1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, the family of compounds to which this compound belongs, have been extensively studied for their biomedical applications . They have been found to have diverse biological activities, which makes them attractive for drug development .
Synthesis of P2Y12 Antagonists
This compound can be used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists, which are used for the inhibition of platelet aggregation . This has significant implications for the treatment of conditions like thrombosis and stroke .
Piperidine Derivatives
It can also be used in the synthesis of piperidine derivatives . Piperidine is a key structure in many pharmaceuticals and natural products, so this application has broad implications for drug discovery .
Molecular Rods
Another interesting application is in the synthesis of molecular rods . These structures have unique electronic properties and can be used in the development of advanced materials .
Oxazolidinone-Quinolone Hybrids
This compound can be used in the synthesis of oxazolidinone-quinolone hybrids . These hybrids have shown promising antibacterial activity, making them potential candidates for new antibiotics .
Cyclic Prodrug of RGD Peptidomimetic
It can be used as a reactant for the synthesis of a cyclic prodrug of RGD peptidomimetic . This has potential applications in targeted drug delivery .
Crystallography
The compound’s structure and lattice parameters can be studied using single crystal and powder X-ray diffraction analyses . This can provide valuable information about its physical and chemical properties .
Proteolysis-Targeting Chimeras (PROTACs)
Lastly, similar compounds have been used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC technology . This has significant implications for the development of new cancer therapies .
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that such compounds often work by binding to their target proteins, thereby altering their function .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
It’s known that such compounds can have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-7-9-15(10-8-13)23-20(27)17-18(26)16-11-22-25(19(16)24-21(17)28)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGOBGUTIDRFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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